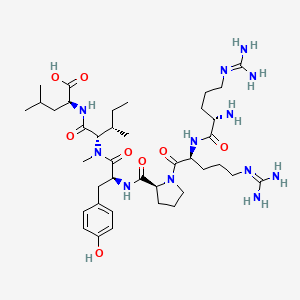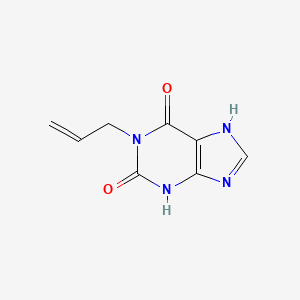![molecular formula C17H15NO B10839947 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol is a complex organic compound belonging to the benzo[a]carbazole family. This compound is characterized by its unique structure, which includes a fused tricyclic system with a hydroxyl group at the ninth position and a methyl group at the eleventh position. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed mono-ortho C–H activation followed by carbenoid insertion and aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to synthesizing benzo[a]carbazol-6-ols with a broad range of substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the ninth position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds within the fused ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of reduced benzo[a]carbazole derivatives.
Substitution: Formation of substituted benzo[a]carbazole derivatives with various functional groups.
Scientific Research Applications
11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole: Similar structure with a methoxy group at the third position.
11-Methyl-6,11-dihydro-5H-benzo[a]carbazole-3,9-diol: Contains additional hydroxyl groups at the third and ninth positions.
Uniqueness
11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
11-methyl-5,6-dihydrobenzo[a]carbazol-9-ol |
InChI |
InChI=1S/C17H15NO/c1-18-16-10-12(19)7-9-14(16)15-8-6-11-4-2-3-5-13(11)17(15)18/h2-5,7,9-10,19H,6,8H2,1H3 |
InChI Key |
MZXLONQJNNQZJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C3=C1C4=CC=CC=C4CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


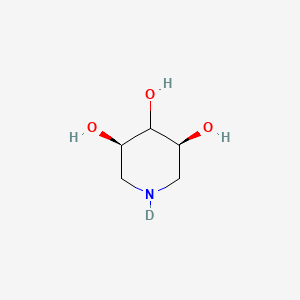
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
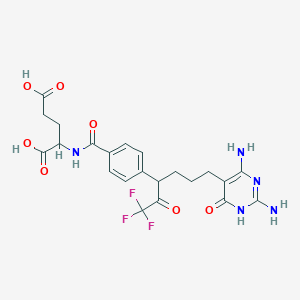
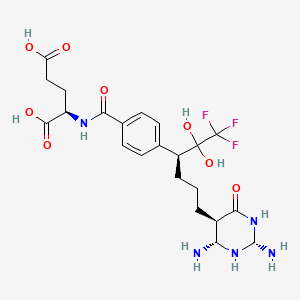
![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
